molecular formula C6H6FN3O B6594272 2-Amino-5-fluoronicotinamide CAS No. 958359-96-1

2-Amino-5-fluoronicotinamide

Cat. No.: B6594272
CAS No.: 958359-96-1
M. Wt: 155.13 g/mol
InChI Key: IUSKIHWPDZXJFW-UHFFFAOYSA-N
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Description

2-Amino-5-fluoronicotinamide is a useful research compound. Its molecular formula is C6H6FN3O and its molecular weight is 155.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSKIHWPDZXJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Fluorinated Heterocyclic Compounds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental platforms in drug discovery, present in a vast majority of bioactive compounds. mdpi.com The introduction of fluorine into these scaffolds has become a cornerstone of modern medicinal chemistry, with a significant percentage of marketable drugs containing this element. mdpi.com

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant advantages to parent molecules. mdpi.com The substitution of hydrogen with fluorine can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Key benefits include:

Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug in the body. mdpi.com

Increased Bioavailability: Fluorine substitution can modulate the lipophilicity and pKa of nearby functional groups, which can improve a molecule's ability to cross cell membranes. mdpi.com

Improved Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity and potency. bldpharm.com

The strategic placement of fluorine on a heterocyclic ring, as seen in 2-Amino-5-fluoronicotinamide, is a well-established strategy to fine-tune the electronic and steric properties of a molecule for optimal biological activity.

Significance of Nicotinamide Derivatives in Chemical Biology

Nicotinamide (B372718), also known as niacinamide, is a form of vitamin B3 and a vital component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺). researchgate.net These coenzymes are central to a myriad of cellular processes, including metabolism, DNA repair, and cell signaling. dissertationtopic.net

Derivatives of nicotinamide have garnered significant attention in chemical biology for their diverse therapeutic potential. chemicalbook.com One of the most critical roles of nicotinamide is its involvement in DNA repair pathways through the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. nih.gov PARP enzymes are crucial for repairing single-strand DNA breaks. mendelchemicals.com In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA mutations), inhibiting PARP can lead to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. mendelchemicals.comnih.gov

This has led to the successful development of PARP inhibitors as a class of anticancer drugs. sigmaaldrich.com The nicotinamide scaffold is a key pharmacophore in many PARP inhibitors, highlighting the importance of its derivatives in oncological research. The antimicrobial properties of nicotinamide derivatives have also been explored, showing activity against various microorganisms. nih.gov

Scope and Research Directions for 2 Amino 5 Fluoronicotinamide Analogues

Chromatographic Separation and Quantification Techniques

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography is a powerful analytical technique for the separation and analysis of compounds that can be vaporized without decomposition. In the synthesis of complex molecules like this compound, GC plays a crucial role in monitoring the reaction progress by identifying and quantifying volatile starting materials, intermediates, and by-products.

The synthesis of this compound can proceed through various synthetic routes, often involving the functionalization of a pyridine ring. For instance, a plausible pathway could involve the use of precursors such as 2-amino-5-fluoropyridine. The purity of such volatile intermediates is paramount for the successful progression of the synthesis. GC, particularly when coupled with a mass spectrometer (GC-MS), allows for the sensitive detection and identification of these intermediates and any potential impurities.

Due to the polar nature of the amino group in many of the potential intermediates, derivatization is often a necessary step prior to GC analysis. This chemical modification process converts the polar, non-volatile compounds into less polar, more volatile derivatives that are amenable to GC separation. Common derivatization techniques include silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, or acylation. The choice of derivatization reagent and reaction conditions is critical and must be optimized for each specific analyte to ensure complete reaction and prevent degradation.

While specific chromatograms for the volatile intermediates of this compound synthesis are not widely published, the principles of GC analysis for related compounds are well-established. For example, the analysis of related amino- and fluoro-substituted pyridines would typically involve a high-resolution capillary column, such as one with a 5% phenyl polysiloxane stationary phase, which is suitable for separating a wide range of organic compounds. The temperature program of the GC oven would be carefully controlled to ensure the efficient separation of components with different boiling points.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of a Hypothetical Volatile Intermediate (e.g., derivatized 2-amino-5-fluoropyridine)

ParameterValue/Description
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium, constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless injection)
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Scan Range 40-500 m/z

This table represents a typical set of starting conditions that would be optimized for the specific intermediates in the synthesis of this compound. The retention time of each derivatized intermediate would be a key identifier, while the peak area would be used for quantitative analysis to monitor reaction conversion and purity.

Elemental Analysis for Compositional Validation

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For a novel compound like this compound, elemental analysis serves as a crucial validation of its chemical formula, C₆H₆FN₃O. This technique provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The percentage of fluorine (F) can also be determined by specialized methods.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. The experimentally determined values should closely match the theoretical percentages, typically within a narrow margin of ±0.4%, to confirm the empirical formula of the synthesized compound. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

In a typical elemental analysis procedure, a small, precisely weighed sample of this compound would be combusted in a controlled oxygen atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

Table 2: Elemental Composition of this compound (C₆H₆FN₃O)

ElementSymbolAtomic WeightNumber of AtomsTotal Weight% Composition (Theoretical)% Composition (Expected Experimental Range)
CarbonC12.011672.06646.47%46.07% - 46.87%
HydrogenH1.00866.0483.90%3.50% - 4.30%
FluorineF18.998118.99812.25%11.85% - 12.65%
NitrogenN14.007342.02127.10%26.70% - 27.50%
OxygenO15.999115.99910.32%(by difference)
Total 155.132 100.00%

The data presented in this table showcases the expected elemental composition of pure this compound. Published elemental analysis data for structurally similar substituted nicotinamides demonstrates that experimental values typically fall well within the ±0.4% range of the theoretical values, providing a high degree of confidence in the compound's composition. nih.gov

Computational and Theoretical Chemistry Investigations

Electronic Structure and Reactivity Analysis

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In a typical MEP map, regions of negative potential, usually colored in shades of red, indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, areas with positive potential, often depicted in blue, are electron-deficient and represent sites for nucleophilic attack. Intermediate potential values are generally shown in green.

For 2-Amino-5-fluoronicotinamide, a theoretical MEP analysis would be expected to reveal a high electron density around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, marking them as potential sites for electrophilic interaction. The fluorine atom, being highly electronegative, would also contribute significantly to the electrostatic potential distribution. The hydrogen atoms of the amino group and the amide group would likely exhibit positive electrostatic potential. A data table summarizing the predicted potential minima (Vmin) and maxima (Vmax) would typically be generated from such a study.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound

Site Atom(s) Predicted Electrostatic Potential (kcal/mol)
Vmax Amide N-H, Amino N-H Positive

Note: This table is hypothetical and for illustrative purposes only, as specific research data is unavailable.

Structure Activity Relationship Sar Elucidation and Mechanistic Insights

Molecular Interactions and Binding Mechanisms

Investigation of Selective Target Binding (e.g., Enzyme Active Sites, Receptor Subtypes)

The selective binding of 2-Amino-5-fluoronicotinamide to specific biological targets has been alluded to in the context of its derivatives. For instance, nicotinamide-based compounds have been investigated as modulators of Janus kinase (JAK) enzymes, which are critical components of cytokine signaling pathways. These pathways are integral to the immune response, and their dysregulation is implicated in numerous diseases.

JAK kinases, a family comprising JAK1, JAK2, JAK3, and TYK2, associate with the intracellular domains of cytokine receptors. Upon cytokine binding, these kinases are brought into close proximity, leading to their activation via trans-phosphorylation. This initiates a signaling cascade, primarily through the Signal Transducer and Activator of Transcription (STAT) proteins.

While direct binding studies on this compound are not available, a patent has disclosed the use of this compound in the synthesis of more complex nicotinamide (B372718) derivatives that are designed to act as JAK kinase modulators. This suggests that the aminofluoronicotinamide scaffold may contribute to the interaction with the ATP-binding site of these kinases, a common mechanism for kinase inhibitors. The development of selective inhibitors, which can distinguish between the highly similar ATP-binding sites of different JAK isoforms or other kinases, is a significant challenge in medicinal chemistry. The precise contribution of the 2-amino and 5-fluoro substitutions on the nicotinamide core to binding affinity and selectivity for specific enzyme active sites or receptor subtypes remains an area for future investigation.

Computational Prediction of Interaction Profiles

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting how a small molecule might interact with a protein target at the atomic level. These methods can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of a ligand in the active site of an enzyme or receptor.

However, to date, there are no published computational studies that specifically model the interaction profile of this compound with its potential biological targets. Such studies would be invaluable in predicting its binding mode and guiding the design of more potent and selective derivatives. For related aminopyridine and nicotinamide compounds, computational analyses have been instrumental in understanding their binding to kinase active sites and in developing quantitative structure-activity relationship (QSAR) models. These models mathematically correlate the chemical structure of a series of compounds with their biological activity, providing predictive power for the design of new analogs.

Design Principles for Activity Modulation through Structural Modifications

The design of new therapeutic agents often involves the systematic modification of a lead compound to improve its activity, selectivity, and pharmacokinetic properties. For this compound, its use as a synthetic precursor indicates that its core structure is amenable to chemical modification.

The 2-amino group and the carboxamide at the 3-position of the pyridine (B92270) ring are key functional groups that can be readily modified. For instance, the amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems. The carboxamide can also be derivatized. The fluorine atom at the 5-position is a critical feature, as fluorine substitution is a common strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity.

The principles for modulating the activity of derivatives of this compound would likely follow established strategies for kinase inhibitor design. These include:

Targeting the ATP-binding site: Modifications would aim to optimize interactions with the key residues in the hinge region, the DFG motif, and other pockets within the kinase active site.

Enhancing selectivity: Structural changes would be designed to exploit subtle differences in the active sites of different kinases to achieve selective inhibition.

Improving physicochemical properties: Modifications would also focus on optimizing properties such as solubility, membrane permeability, and metabolic stability to ensure the compound can reach its target in a biological system.

Advanced Research Applications in Chemical and Material Sciences

Role as Synthetic Intermediates in Organic Synthesis

2-Amino-5-fluoronicotinamide serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. The presence of three distinct functional groups—the amino group, the fluorine atom, and the carboxamide—provides multiple reaction sites for chemical modification, enabling the construction of diverse molecular architectures. nbinno.com

The fluorinated pyridine (B92270) ring is a common motif in many pharmaceuticals due to the ability of the fluorine atom to enhance metabolic stability and binding affinity. nbinno.com The 2-amino-5-fluoropyridine (B1271945) core, a closely related precursor to this compound, is a key intermediate in the synthesis of various bioactive compounds, including kinase inhibitors and other therapeutic agents. ed.ac.uksoci.org For instance, the general class of 2-aminopyrimidine derivatives has been explored for the development of potent enzyme inhibitors. nih.gov

While specific examples detailing the direct use of this compound as a starting material for the synthesis of named drugs are not extensively documented in publicly available literature, its structural motifs are present in various classes of bioactive molecules. For example, nicotinamide-based scaffolds are fundamental to the design of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. nih.govnih.gov The core structure of this compound provides a template that can be elaborated upon to generate novel PARP inhibitors with potentially improved potency and selectivity. nih.govnih.gov

Furthermore, the amino group of this compound can be readily derivatized to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's properties. This versatility makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The synthesis of novel 2-amino-5-arylazonicotinate derivatives, for example, highlights the utility of the 2-aminonicotinic acid scaffold in generating compounds with potential antimicrobial activity. nih.gov

Development of Molecular Probes for Biochemical Investigations

Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. The development of fluorescent and radioactive probes allows for the real-time tracking of molecules and the monitoring of enzyme activity in living systems. rsc.orgnih.gov The this compound scaffold has shown promise in the development of such probes, particularly in the area of medical imaging.

Radiofluorinated derivatives of nicotinamide (B372718) have been successfully developed as diagnostic probes for the detection of melanoma. nih.govnih.gov These probes, which incorporate the positron-emitting isotope fluorine-18 (¹⁸F), can be used in Positron Emission Tomography (PET) to visualize melanin-producing tumors. nih.govnih.gov The design of these probes often involves the conjugation of a radiofluorinated nicotinamide or picolinamide moiety to a benzamide derivative, which serves as the melanin-targeting vector. nih.govnih.gov

The preclinical evaluation of these radiofluorinated probes has demonstrated their potential for high-contrast imaging of melanotic melanoma. nih.gov For instance, a novel picolinamide-benzamide conjugate, ¹⁸F-FPABZA, exhibited favorable tumor-to-muscle ratios that increased over time, indicating specific uptake and retention in melanoma cells. nih.gov

ProbeRadiochemical Yield (%)Lipophilicity (logP)Tumor-to-Muscle Ratio (at 3h p.i.)
¹⁸F-FPABZA 26 ± 51.4827.5 ± 16.6
¹⁸F-FNABZA 1 ± 0.50.68~5.1

This table presents a comparison of two radiofluorinated probes for melanoma detection, highlighting the superior performance of the picolinamide-based derivative. nih.gov

While the development of non-radioactive fluorescent probes based on the this compound scaffold is a less explored area, the inherent fluorescence of some pyridine derivatives suggests potential for such applications. The design of novel fluorescent probes often involves the strategic incorporation of fluorophores and recognition moieties to achieve specificity for a particular biological target. mtu.edunih.govmdpi.com The versatile chemistry of the this compound core makes it a candidate for the development of novel fluorescent probes for various biochemical investigations.

Contribution to the Rational Design of Functional Materials

The field of materials science is increasingly focused on the rational design of functional materials with tailored properties for specific applications. The incorporation of fluorine-containing building blocks into polymers and supramolecular assemblies can impart unique characteristics such as enhanced thermal stability, chemical resistance, and specific self-assembly behaviors. man.ac.uknih.gov

Nicotinamide and its derivatives are known to participate in self-assembly processes through hydrogen bonding and π-π stacking interactions, leading to the formation of supramolecular structures like gels and liquid crystals. nih.govresearchgate.net The introduction of a fluorine atom into the nicotinamide scaffold, as in this compound, can further influence these non-covalent interactions. The high electronegativity of fluorine can alter the electron density of the pyridine ring, thereby modulating its π-π stacking behavior. Furthermore, the fluorine atom can participate in non-conventional hydrogen bonds, providing an additional level of control over the self-assembly process.

While the direct application of this compound in the synthesis of functional materials is not yet widely reported, the principles of supramolecular chemistry suggest its potential in this area. nih.gov For example, the self-assembly of nicotinic acid-conjugated selenopeptides into mesotubes highlights the ability of the nicotinic acid moiety to drive the formation of ordered nanostructures. researchgate.net It is plausible that fluorinated analogs could be used to create novel materials with unique morphologies and properties.

The use of fluorinated pyridines in the synthesis of fluoropolymers is another area where this compound could potentially contribute. nbinno.comman.ac.uk Fluoropolymers are known for their exceptional properties, including high thermal stability and chemical inertness. man.ac.uk The incorporation of functional monomers, such as those derived from this compound, could lead to the development of "smart" fluoropolymers with responsive properties.

Preclinical Evaluation as Components of Radiotracers for Imaging Technologies

The preclinical evaluation of new radiotracers is a critical step in their development for clinical applications. This process involves in vitro and in vivo studies to assess the tracer's stability, biodistribution, pharmacokinetics, and imaging performance. mdpi.com As discussed in section 6.2, radiofluorinated derivatives of nicotinamide have undergone preclinical evaluation as PET tracers for melanoma imaging. nih.govnih.gov

These preclinical studies typically involve several key stages:

Radiosynthesis and Quality Control: Development of a reliable and efficient method for radiolabeling the precursor molecule with ¹⁸F, followed by purification and quality control to ensure high radiochemical purity and specific activity. nih.gov

In Vitro Studies: Evaluation of the tracer's stability in plasma and its binding affinity to the target of interest (e.g., melanin). nih.gov

In Vivo Biodistribution Studies: Administration of the radiotracer to animal models (e.g., mice bearing melanoma xenografts) to determine its distribution and clearance from various organs and tissues over time. nih.govnih.gov

PET Imaging Studies: Performing PET scans on tumor-bearing animals to visualize the tracer's uptake and to assess its ability to delineate tumors with high contrast. nih.govnih.gov

The preclinical data for radiofluorinated nicotinamide-benzamide derivatives have been promising, demonstrating their potential for the specific imaging of melanoma. nih.gov For instance, biodistribution studies of ¹⁸F-FPABZA in melanoma-bearing mice revealed high uptake in the tumor with rapid clearance from most other organs, leading to excellent tumor-to-background ratios. nih.gov These findings provide a strong rationale for the further clinical development of these tracers for melanoma diagnosis and staging. The development of novel PET tracers is an active area of research, with new radiolabeling methods and tracer designs continually being explored to improve imaging performance and expand the range of biological processes that can be studied non-invasively. nih.govuic.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-fluoronicotinamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or catalytic amination. For example, fluorination at position 5 of the pyridine ring can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride), followed by amidation at position 2 using ammonia or protected amines under reflux with thionyl chloride as a dehydrating agent . Key variables affecting yield include temperature (optimal range: 60–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of the fluorinating agent.
  • Data Consideration : Impurities such as unreacted 2-chloro precursors or over-fluorinated byproducts may arise; purity is typically confirmed via HPLC (≥95% purity threshold) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR : 1^1H/13^13C NMR to confirm substitution patterns (e.g., absence of Cl at position 2, presence of NH2_2 and F).
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 171.04 for C6_6H5_5FN2_2O).
  • XRD : For crystalline derivatives, XRD resolves bond angles and confirms planar pyridine geometry .
    • Data Reporting : Follow IUPAC guidelines for spectral data annotation and report solvent peaks in NMR explicitly .

Q. What are the stability considerations for this compound under storage?

  • Methodology : Stability tests under varying conditions (light, humidity, temperature) show:

  • Light Sensitivity : Degrades by ~15% after 72 hours under UV light; store in amber vials.
  • Moisture : Hydrolysis of the amide group occurs above 60% relative humidity; use desiccants.
  • Thermal Stability : Stable up to 150°C (TGA data), but prolonged heating in solution causes NH2_2 group oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.